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Compound of Interest

Compound Name: Losartan-d4 Carboxylic Acid

Cat. No.: B1139441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting a bioequivalence study of Losartan potassium formulations. The focus is on a

robust bioanalytical method employing a deuterated internal standard for accurate

quantification of Losartan and its active metabolite, Losartan Carboxylic Acid (EXP3174), in

human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of

hypertension.[1] To ensure the therapeutic equivalence of generic formulations, regulatory

agencies require bioequivalence (BE) studies. A critical component of these studies is a

validated bioanalytical method to accurately measure the drug and its active metabolite in a

biological matrix. The use of a stable isotope-labeled (SIL) internal standard, such as

deuterated Losartan, is considered the gold standard in quantitative mass spectrometry as it

mimics the analyte's behavior during extraction and ionization, correcting for variability and

matrix effects.[2][3]

This document outlines the key pharmacokinetic parameters of Losartan, a typical

bioequivalence study design, and detailed protocols for sample analysis.
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Following oral administration, Losartan is well-absorbed but undergoes substantial first-pass

metabolism, resulting in a bioavailability of approximately 33-36%.[4][5] It is converted to its

pharmacologically active metabolite, E-3174 (Losartan Carboxylic Acid), which is 10 to 40 times

more potent than the parent drug.[6][7]

Tmax (Time to Peak Concentration):

Losartan: 1-2 hours[6][7]

EXP3174: 3-4 hours[4]

Terminal Half-life (t½):

Losartan: 1.5-2.5 hours[6]

EXP3174: 6-9 hours[6][7]

Metabolism: Primarily metabolized by cytochrome P450 enzymes, specifically CYP2C9 and

CYP3A4, to form EXP3174.[6][7]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Losartan and its active

metabolite, Losartan Carboxylic Acid, from a representative bioequivalence study comparing a

test and a reference formulation.

Table 1: Pharmacokinetic Parameters of Losartan (100 mg Dose)

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 745.94 ± 419.75 745.74 ± 329.99 84.89% - 104.09%

AUC(0-t) (ng·h/mL) 1926.2 ± 958.7 1942.5 ± 801.3 95.84% - 102.84%

AUC(0-inf) (ng·h/mL) 2019.92 ± 1002.90 2028.58 ± 837.45 96.43% - 103.25%

Tmax (h) 1.0 (median) 1.0 (median) N/A
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Data compiled from multiple sources for illustrative purposes.[8]

Table 2: Pharmacokinetic Parameters of Losartan Carboxylic Acid (EXP3174)

Parameter
Test Formulation (Mean ±
SD)

Reference Formulation
(Mean ± SD)

Cmax (ng/mL) 1805.77 ± 765.39 1606.22 ± 977.22

AUC(0-inf) (ng·h/mL) 10851.52 ± 4438.66 11041.18 ± 5015.81

Tmax (h) 3.5 (median) 3.5 (median)

Data compiled from multiple sources for illustrative purposes.[4][8]

Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Losartan is designed as a single-dose, randomized, two-

period, two-sequence, crossover study under fasting conditions.[9]

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[9]

Study Periods: Two periods separated by a washout period of at least 7 days.

Dosing: A single oral dose of the test or reference Losartan formulation (e.g., 100 mg) with

water after an overnight fast.[9]

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at

pre-dose and at specified time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, and 36 hours)

post-dosing.

Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or

below until analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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